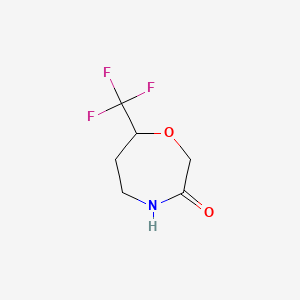

7-(Trifluoromethyl)-1,4-oxazepan-3-one

Description

Properties

IUPAC Name |

7-(trifluoromethyl)-1,4-oxazepan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-2-10-5(11)3-12-4/h4H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEANTLWFJXSCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)COC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organocatalytic ROP of N-Acylated Oxazepanones

A controlled/living ROP approach was developed for synthesizing poly(ester amide)s (PEAs) using N-acylated-1,4-oxazepan-7-one (OxP) monomers. While this method primarily targets polymers, the monomer synthesis pathway is adaptable for 7-(trifluoromethyl)-1,4-oxazepan-3-one:

-

Monomer Preparation :

-

Polymerization :

Table 1: ROP Conditions for OxP Monomers

| Monomer | Catalyst | Time (h) | Conversion (%) | Mₙ (kDa) | Ð |

|---|---|---|---|---|---|

| OxPMe | TBD/TU | 24 | 95 | 12.3 | 1.12 |

| OxPPh | TBD/TU | 48 | 88 | 9.8 | 1.18 |

(4+3)-Annulation of δ-Hydroxy-α,β-Unsaturated Carbonyls

Base-Promoted Cyclization with Aza-Oxyallyl Cations

A (4+3)-annulation strategy was reported for 1,4-oxazepan-3-ones using δ-hydroxy enones and α-halohydroxamates:

-

Reaction Mechanism :

-

CF₃ Incorporation :

Table 2: Annulation Outcomes with CF₃-Enones

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| CF₃CH₂COCH₂OH | Cs₂CO₃ | 78 | 82 |

| CF₃C(Ph)=CHCOCH₂OH | Boric acid | 85 | 94 |

Post-Functionalization of 1,4-Oxazepan-3-one Scaffolds

Trifluoromethylation via Radical Pathways

Late-stage trifluoromethylation using Togni’s reagent (CF₃I) or Umemoto’s reagent (CF₃⁺ sources):

-

Conditions :

-

Limitations :

Enantioselective Synthesis Using Chiral Catalysts

Gold(I)-Catalyzed Asymmetric Cyclization

A gold(I)/PHOX catalyst system enables enantioselective synthesis of 1,4-oxazepan-7-ones:

-

Procedure :

-

Cycloisomerization of CF₃-containing propargylamides.

-

Key intermediate:

-

-

Performance :

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Yield Range (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Organocatalytic ROP | 70–95 | High | Moderate (sensitive to N-acyl groups) |

| (4+3)-Annulation | 65–85 | Moderate | High (tolerates aryl/alkyl) |

| Radical Trifluoromethylation | 50–75 | Low | Low (requires protection) |

| Gold(I)-Catalyzed | 72–89 | High | High |

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,4-oxazepan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-(Trifluoromethyl)-1,4-oxazepan-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,4-oxazepan-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- Ring Heteroatom: The substitution of sulfur in the thiazepane ring () versus oxygen in oxazepane alters electronic properties.

- Substituents: The trifluoromethyl group in the target compound and etrasimod () contributes to metabolic resistance. However, etrasimod’s larger structure (cyclopentyl and phenyl groups) likely reduces blood-brain barrier permeability compared to the simpler oxazepan-3-one .

- Molecular Weight: The target compound’s lower molecular weight (~215 vs.

Pharmacological and Therapeutic Implications

- Etrasimod (): Approved for ulcerative colitis, its mechanism involves sphingosine-1-phosphate receptor modulation. The trifluoromethyl group enhances target affinity and half-life .

- Target Compound: While direct data are absent, the oxazepane core is prevalent in GABA analogues and enzyme inhibitors. The -CF₃ group may position it as a precursor for anti-inflammatory or neuroactive agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Trifluoromethyl)-1,4-oxazepan-3-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of structurally similar oxazepanones often involves cyclization reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize byproducts. For example, in the synthesis of dispirophosphazenes, THF was used to dissolve reactants, and the reaction progress was monitored via thin-layer chromatography (TLC) over 3 days . To optimize yield, researchers should systematically vary parameters such as temperature (e.g., room temperature vs. reflux), stoichiometry of reactants, and reaction duration. Kinetic studies via TLC or HPLC can identify intermediate stages, enabling stepwise adjustments.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 7-(Trifluoromethyl)-1,4-oxazepan-3-one?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated in studies of phosphazene derivatives where crystallographic data was moved to supplementary information (SI) for peer review . For routine characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is essential to verify the trifluoromethyl group and oxazepanone ring. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can further validate functional groups.

Q. What safety protocols are critical when handling trifluoromethyl-containing compounds in the laboratory?

- Methodological Answer : Trifluoromethyl groups may release toxic hydrogen fluoride (HF) under acidic or high-temperature conditions. Researchers should use HF-resistant gloves, conduct reactions in fume hoods, and maintain access to calcium gluconate gel for emergency exposure treatment. Safety protocols from organic chemistry programs, such as strict waste disposal guidelines and hazard assessments for reactive intermediates, should be followed .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the oxazepanone ring in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent carbonyl carbons. Computational methods (e.g., DFT calculations) can map electron density distribution to predict reaction sites. Experimental validation may involve kinetic studies comparing reaction rates with non-fluorinated analogs. For example, in phosphazene syntheses, electron-deficient intermediates required longer reaction times, suggesting similar electronic effects .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F-NMR shifts) for 7-(Trifluoromethyl)-1,4-oxazepan-3-one derivatives?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or conformational isomerism. Researchers should replicate experiments under controlled conditions and use 2D-NMR techniques (e.g., NOESY) to assess spatial interactions. Cross-referencing with crystallographic data (if available) can clarify structural ambiguities .

Q. What strategies are effective for incorporating 7-(Trifluoromethyl)-1,4-oxazepan-3-one into larger heterocyclic systems, such as benzoxazepines?

- Methodological Answer : Modular synthesis approaches, such as coupling reactions with pre-functionalized fragments (e.g., thiophene or pyrazine derivatives), are common. For example, benzoxazepinols were synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring precise temperature control (e.g., 40°C) and catalyst screening . Retrosynthetic analysis of similar compounds in databases like Molfinder can guide bond-disconnection strategies .

Q. How does solvent polarity impact the stability and tautomeric equilibria of 7-(Trifluoromethyl)-1,4-oxazepan-3-one?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms through strong solvation, while nonpolar solvents favor neutral tautomers. Researchers can use variable-temperature NMR in deuterated solvents to monitor tautomer ratios. UV-Vis spectroscopy paired with computational solvation models (e.g., COSMO-RS) provides additional insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.